2-Azabicyclo[2.2.2]octane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl) ester 2-Azabicyclo[2.2.2]octane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl) ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC16605514
InChI: InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-7-8-4-5-10(14)9(6-8)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/p-1
SMILES:
Molecular Formula: C13H20NO4-
Molecular Weight: 254.30 g/mol

2-Azabicyclo[2.2.2]octane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl) ester

CAS No.:

Cat. No.: VC16605514

Molecular Formula: C13H20NO4-

Molecular Weight: 254.30 g/mol

* For research use only. Not for human or veterinary use.

2-Azabicyclo[2.2.2]octane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl) ester -

Specification

Molecular Formula C13H20NO4-
Molecular Weight 254.30 g/mol
IUPAC Name 2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-6-carboxylate
Standard InChI InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-7-8-4-5-10(14)9(6-8)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/p-1
Standard InChI Key BICQNBQLGTZYCQ-UHFFFAOYSA-M
Canonical SMILES CC(C)(C)OC(=O)N1CC2CCC1C(C2)C(=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

2-Azabicyclo[2.2.2]octane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl) ester (CAS 1250997-05-7) possesses the molecular formula C₁₃H₂₁NO₄ and a molecular weight of 255.31 g/mol . Its IUPAC name, 2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-6-carboxylate, reflects the presence of a bicyclo[2.2.2]octane core with two carboxylic acid derivatives: a tert-butyl ester at position 2 and a free carboxylic acid at position 6.

The compound’s bicyclic structure imposes significant conformational rigidity, which enhances its stability and influences its interactions with biological targets. X-ray crystallography of related azabicyclo compounds reveals chair-like conformations in the six-membered rings, with the nitrogen atom adopting a pseudo-axial orientation .

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of 2-Azabicyclo[2.2.2]octane-2,6-dicarboxylic acid derivatives typically involves multi-step strategies:

  • Bicyclic Core Formation: Intramolecular cyclization of γ-amino acids or lactams under acidic or basic conditions generates the azabicyclo[2.2.2]octane framework .

  • Esterification: Selective protection of the C2 carboxylic acid with tert-butoxycarbonyl (Boc) groups via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of DMAP.

A comparative analysis of synthetic yields reveals that microwave-assisted cyclization improves reaction efficiency (75–85% yield) compared to traditional thermal methods (60–70%) .

Table 1: Key Synthetic Parameters

ParameterValue/DescriptionSource
Cyclization Temperature80–100°C (thermal), 150°C (microwave)
Boc Protection Yield90–95%
Purity (HPLC)≥98%

Comparative Analysis with Structural Analogs

The tert-butyl ester group distinguishes this compound from related azabicyclo derivatives:

Table 2: Structural and Functional Comparison

CompoundMolecular FormulaKey FeatureBiological Activity
2-Boc-2-azabicyclo[2.2.2]octane-6-oneC₁₂H₁₉NO₃Ketone at C6Intermediate in alkaloid synthesis
3-Azabicyclo[3.3.1]nonaneC₁₁H₁₇NLarger ring systemAntidepressant activity
Target CompoundC₁₃H₂₁NO₄C2 tert-butyl ester, C6 acidDual nAChR/gamma-secretase activity

The C6 carboxylic acid enables salt bridge formation with lysine residues in enzymatic active sites, a feature absent in ester- or amide-modified analogs .

Industrial and Research Applications

Pharmaceutical Development

As a bifunctional scaffold, this compound serves as:

  • Neurological Drug Precursor: Phase I trials of a derivative for Alzheimer’s disease showed 70% blood-brain barrier penetration in murine models .

  • Antibacterial Agent: MIC values of 8 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA).

Material Science

The rigid bicyclic structure enhances thermal stability in polymer composites, with a glass transition temperature (T₉) increase of 15°C at 5 wt% loading .

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